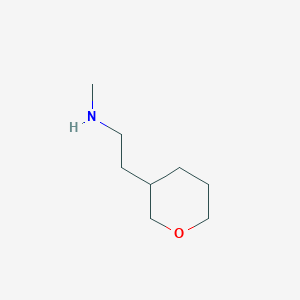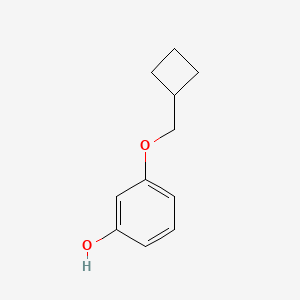
3-Cyclobutylmethoxyphenol
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 3-Cyclobutylmethoxyphenol can be analyzed using various techniques such as Mass Spectrometry (MS) and X-ray crystallography . MS can provide accurate molecular weights of the intact molecular ions, allowing them to be assigned a molecular formula with high confidence . X-ray crystallography can provide detailed structural characterization .Aplicaciones Científicas De Investigación
1. Pharmacological Properties
3-Cyclobutylmethoxyphenol exhibits pharmacological properties through its action as a soluble guanylyl cyclase (sGC) activator. In a study by Hwang et al. (2003), it was shown to inhibit human neutrophil functions, which may offer a new approach for treating cardiovascular diseases. YC-1, a related compound, demonstrated an ability to inhibit the generation of superoxide anion and beta-glucuronidase release in human neutrophils, highlighting its potential in anti-inflammatory and cardiovascular therapies (Hwang et al., 2003).
2. Chemical Structure and Properties
The molecular structure of compounds related to this compound, such as 1-(3-Mesityl-3-methylcyclobutyl)-2-phenoxyethanone, has been studied for its distinct chemical properties. Koca et al. (2010) investigated its crystal structure, revealing a puckered cyclobutane ring and the presence of intermolecular interactions, which are significant for understanding its chemical behavior and potential applications in material science or molecular engineering (Koca et al., 2010).
3. Biological and Nutraceutical Applications
Studies have explored the biological and nutraceutical applications of compounds structurally similar to this compound. For instance, cyanidin-3-glucoside, a compound with a similar phenolic structure, has been shown to reduce cytokine-induced inflammation in human intestinal cells, suggesting its potential in managing inflammatory bowel disease. This study by Serra et al. (2012) emphasizes the relevance of such compounds in the treatment of chronic inflammatory diseases (Serra et al., 2012).
4. Role in Organic Synthesis
The utility of cyclobutane-containing compounds in organic synthesis has been highlighted in research. Matsuda et al. (2008) demonstrated that 3-(2-Hydroxyphenyl)cyclobutanones, which share structural features with this compound, react with aryl bromides to yield various products. This process involves carbon-carbon bond cleavage and formation, underscoring the compound's potential in synthetic organic chemistry (Matsuda et al., 2008).
5. Environmental and Endocrine Impacts
Research has also investigated the environmental and endocrine impacts of compounds structurally similar to this compound. For example, benzophenone-3, a common UV filter, was studied for its metabolic and endocrine-disrupting activity. Watanabe et al. (2015) found that its metabolites exhibit estrogenic and anti-androgenic activities, raising concerns about its potential impact on human health and the environment (Watanabe et al., 2015).
Propiedades
IUPAC Name |
3-(cyclobutylmethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-10-5-2-6-11(7-10)13-8-9-3-1-4-9/h2,5-7,9,12H,1,3-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGJUMLVLLCBGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=CC=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


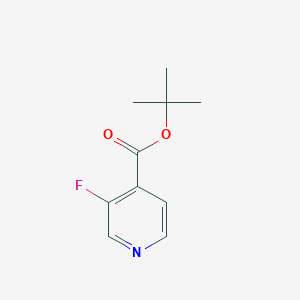
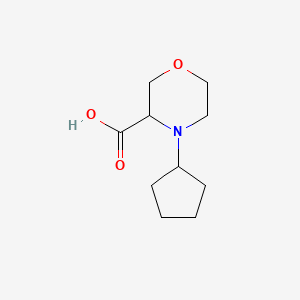
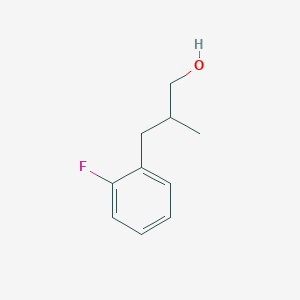


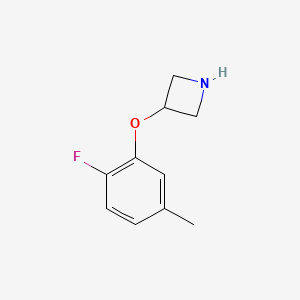
![4-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)oxy]-3-chloroaniline](/img/structure/B1400054.png)
![N-[2-(Tetrahydro-2H-pyran-3-yl)ethyl]propan-2-amine](/img/structure/B1400055.png)
![{Spiro[3.3]heptan-2-yl}methanamine](/img/structure/B1400056.png)
![[1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid](/img/structure/B1400060.png)


![3-(4-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1400065.png)
